2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound with a piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with benzyl halides, followed by the introduction of carboxylic acid groups through carboxylation reactions. The tert-butyl ester group is often introduced in the final step to protect the carboxylic acid functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with carboxylic acid and ester functionalities. Examples include:
- 1-Benzyl-4-(2-carboxy-ethyl)-piperazine
- 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid methyl ester
Uniqueness
The uniqueness of 2-Benzyl-4-(2-carboxy-ethyl)-piperazine-1-carboxylic acid tert-butyl ester lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-12-11-20(10-9-17(22)23)14-16(21)13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23) |
InChI Key |
XYUGMZWQKOWXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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